
1-(2-bromoethyl)cyclopropan-1-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)cyclopropan-1-amine hydrobromide, also known as BECP, is an organic compound that has been widely studied due to its unique properties. BECP is a cyclic amine that is composed of a cyclopropane ring with a single bromoethyl substituent. It is a colorless solid with a molecular weight of 252.08 g/mol and a melting point of 97-99 °C. BECP is soluble in water and is volatile.
Aplicaciones Científicas De Investigación
1-(2-bromoethyl)cyclopropan-1-amine hydrobromide has been used in various scientific research applications, such as the study of enzymes, proteins, and other biological molecules. This compound has been used to study the structure and function of enzymes, as well as their interactions with other molecules. This compound has also been used to study the structure and function of proteins and other biological molecules. This compound has been used to study the interactions between proteins and other molecules, as well as the interactions between proteins and other molecules.
Mecanismo De Acción
1-(2-bromoethyl)cyclopropan-1-amine hydrobromide acts as a catalyst in many biochemical reactions. It binds to the substrate, allowing the reaction to proceed. This compound can also act as an inhibitor of certain enzymes, preventing the reaction from occurring.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This compound has also been shown to inhibit the activity of certain proteins, such as the protein phosphodiesterase (PDE). This compound has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromoethyl)cyclopropan-1-amine hydrobromide has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. This compound is also an effective catalyst for many biochemical reactions.
The main limitation of this compound is its volatility. This compound can easily evaporate, making it difficult to store and use in experiments. This compound is also a relatively weak inhibitor, so it may not be effective in certain experiments.
Direcciones Futuras
The future of 1-(2-bromoethyl)cyclopropan-1-amine hydrobromide research is wide open. Further research could be conducted to explore its potential as an inhibitor of other enzymes and proteins. This compound could also be studied to explore its potential as a therapeutic agent for various diseases and disorders. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. This compound could also be studied to explore its potential as a drug delivery system. Finally, further research could be conducted to explore its potential as a catalyst for various reactions.
Métodos De Síntesis
1-(2-bromoethyl)cyclopropan-1-amine hydrobromide can be synthesized through a two-step process. The first step involves the reaction of 1-bromoethylcyclopropane with sodium amide in liquid ammonia to form 1-(2-bromoethyl)cyclopropan-1-amine. The second step involves the reaction of 1-(2-bromoethyl)cyclopropan-1-amine with hydrobromic acid to form this compound.
Propiedades
IUPAC Name |
1-(2-bromoethyl)cyclopropan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPOGEXTIHLCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

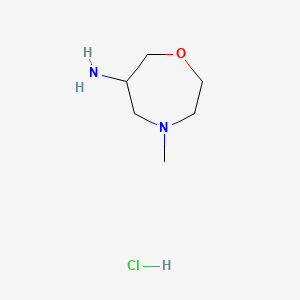
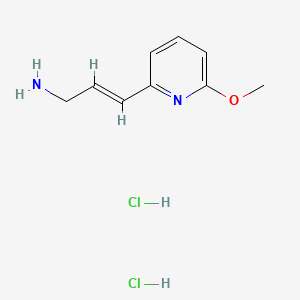
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)
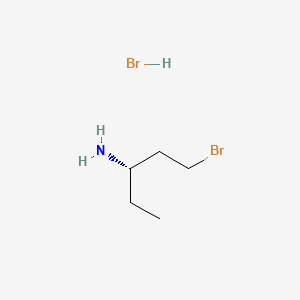
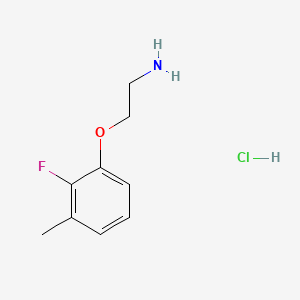
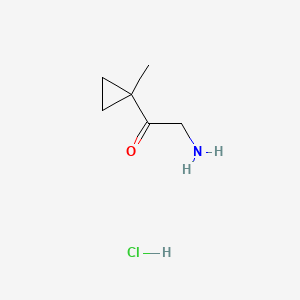
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B6607728.png)
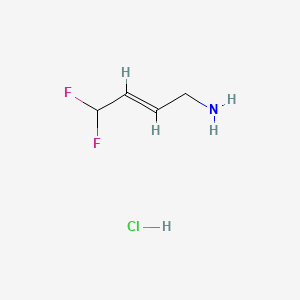
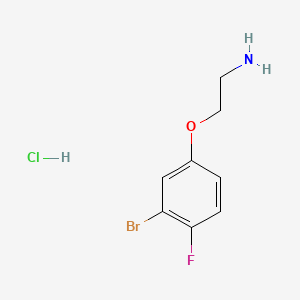
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)
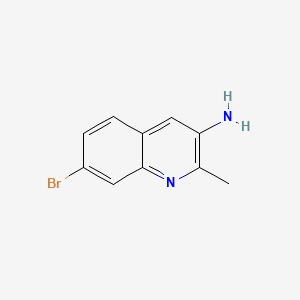
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)
